molecular formula C7H7ClN2O4 B2411787 1-(Cyanomethyl)pyridin-1-ium perchlorate CAS No. 856959-07-4

1-(Cyanomethyl)pyridin-1-ium perchlorate

Cat. No.: B2411787
CAS No.: 856959-07-4
M. Wt: 218.59
InChI Key: YGDMFGVVUNNGNF-UHFFFAOYSA-M
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Description

1-(Cyanomethyl)pyridin-1-ium perchlorate is a chemical compound with the molecular formula C7H7ClN2O4. It is a pyridinium salt that contains a cyanomethyl group attached to the nitrogen atom of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Cyanomethyl)pyridin-1-ium perchlorate can be synthesized through the reaction of pyridine with chloroacetonitrile in the presence of a suitable solvent such as acetonitrile. The reaction typically involves refluxing the mixture, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Cyanomethyl)pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:

    Substitution Reactions: The cyanomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridinium salt, while oxidation can lead to the formation of a pyridine N-oxide derivative.

Scientific Research Applications

1-(Cyanomethyl)pyridin-1-ium perchlorate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyanomethyl)pyridin-1-ium perchlorate involves its interaction with molecular targets through its cyanomethyl and pyridinium groups. These interactions can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(Cyanomethyl)pyridin-1-ium chloride: Similar structure but with a chloride anion instead of perchlorate.

    1-(Cyanomethyl)pyridinium bromide: Another similar compound with a bromide anion.

Uniqueness

1-(Cyanomethyl)pyridin-1-ium perchlorate is unique due to the presence of the perchlorate anion, which can influence its solubility, reactivity, and overall chemical behavior compared to its chloride and bromide counterparts.

Properties

IUPAC Name

2-pyridin-1-ium-1-ylacetonitrile;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N2.ClHO4/c8-4-7-9-5-2-1-3-6-9;2-1(3,4)5/h1-3,5-6H,7H2;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMFGVVUNNGNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC#N.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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